molecular formula C14H13ClN2O3S B3498875 methyl 2-amino-5-{[(3-chlorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate

methyl 2-amino-5-{[(3-chlorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate

Cat. No. B3498875
M. Wt: 324.8 g/mol
InChI Key: XNQLPIUYJFUPKW-UHFFFAOYSA-N
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Description

The compound “methyl 2-amino-5-{[(3-chlorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate” is a complex organic molecule that contains several functional groups, including an amino group, a carbonyl group, and a thiophene ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the thiophene ring, a five-membered aromatic ring containing one sulfur atom. The electron-rich nature of this ring could influence the reactivity of the compound .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amino and carbonyl groups, which are common reactive sites in organic molecules. For example, the amino group could participate in reactions such as amide bond formation or acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino and carbonyl groups could increase its solubility in polar solvents .

Future Directions

Given the presence of several functional groups in this compound, it could be a candidate for further study in fields such as medicinal chemistry or materials science. Its synthesis and properties could be optimized for specific applications .

properties

IUPAC Name

methyl 2-amino-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-7-10(14(19)20-2)12(16)21-11(7)13(18)17-9-5-3-4-8(15)6-9/h3-6H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQLPIUYJFUPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-amino-5-{[(3-chlorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate
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methyl 2-amino-5-{[(3-chlorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate
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